Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-oxo-1H-pyrido[2,3-b]pyrazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-10(15)7-9(14)12-6-4-3-5-11-8(6)13-7/h3-5H,2H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPQGLJAZJDSBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Hydroxypyridinone Precursors
- Starting from 2,3-dihydroxypyridine or its protected derivatives (e.g., 3-benzyloxy-2-pyridinone), alkylation with ethyl bromoacetate or other alkyl halides under basic conditions (sodium hydride in DMF) efficiently yields N-alkylated intermediates.
- Protective groups such as O-benzyl enhance regioselectivity, favoring N-alkylation over O-alkylation, with yields reaching up to 93% under mild conditions (Table 1, Entry 1).
| Entry | Alkylating Agent | Base | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethyl bromoacetate | NaH (1.1 equiv) | DMF | 93 | Fast reaction, no O-alkylation |
| 2 | t-Butyl bromoacetate | NaH (1.1 equiv) | DMF | 80 | Also effective with KF/alumina |
Table 1: Alkylation of 3-benzyloxy-2-pyridinone with various alkyl halides.
Cyclization to Pyrazine Ring
- The N-alkylated hydroxypyridinone intermediates can be converted to pyrazine derivatives by reaction with appropriate nitrogen nucleophiles (e.g., ethylenediamine) and subsequent oxidation.
- For example, treatment of ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate with trialkyl phosphites and ethylenediamine in pyridine leads to intermediates that aromatize to pyrazines upon bromine oxidation.
- This one-pot process avoids isolation of intermediates and can be adapted for the synthesis of related this compound analogs.
Alternative Methods: Direct Cyclization from β-Ketoesters
- Ethyl 3,4-diethylpyrrole-2-carboxylate, a related heterocyclic intermediate, can be prepared from ethyl isocyanoacetate and nitroalkenes in good yields (up to 86%), providing a potential precursor for further ring fusion and functionalization steps.
- This route involves condensation and cyclization reactions to form the pyrrole ring, which can be elaborated into the pyrido-pyrazine system through additional synthetic steps.
Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|
| Alkylation of protected HOPO | NaH, DMF, 0°C to RT, 2 h | 80–93 | High regioselectivity for N-alkylation |
| Alkylation with KF/alumina | KF/alumina, CH3CN, RT, 24 h | 73–90 | Mild conditions, easier work-up |
| Pyrazine ring formation | Ethylenediamine, trialkyl phosphites, pyridine, bromine oxidation | 70–85 | One-pot synthesis, efficient aromatization |
| Pyrrole intermediate synthesis | Ethyl isocyanoacetate + 3-nitro-3-hexene, reflux | 86 | Good yield, useful precursor for ring fusion |
Research Findings and Considerations
- Protection of the hydroxyl group on the pyridinone ring is crucial to avoid side reactions and improve alkylation efficiency.
- Sodium hydride in DMF is preferred for alkylation due to faster reaction rates and higher yields compared to other bases like DBU or potassium carbonate, which show slower kinetics.
- The use of KF/alumina offers a milder alternative with simpler work-up, though sometimes at a slight cost in yield.
- The one-pot synthesis of pyrazine rings from β-ketoester oximes streamlines preparation and reduces the need for intermediate purification, enhancing overall synthetic efficiency.
- The selection of oxidants (e.g., bromine) for aromatization is critical for obtaining high purity pyrazine products.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of protected HOPO | 3-benzyloxy-2-pyridinone + alkyl halides | N-alkylation with NaH or KF/alumina | High yield, regioselective | Requires protection/deprotection |
| One-pot pyrazine synthesis | Ethyl 2-hydroxyimino-β-ketoester + ethylenediamine | Condensation and oxidation | Efficient, avoids isolation | Sensitive to oxidant conditions |
| Pyrrole intermediate route | Ethyl isocyanoacetate + nitroalkene | Cyclization to pyrrole derivative | Good yields, versatile precursor | Multi-step, requires further elaboration |
Chemical Reactions Analysis
Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups attached to the pyrazine ring .
Scientific Research Applications
Medicinal Chemistry
1.1. Anticancer Activity
Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate has been identified as a potential agent for modulating cellular signal transduction pathways, particularly through the inhibition of protein kinases. Such modulation can have therapeutic implications for treating cancers characterized by aberrant kinase activity, including malignant and benign tumors. The compound's efficacy is attributed to its ability to inhibit serine/threonine kinases and tyrosine kinases, which are often overactive in cancerous cells .
1.2. Treatment of Other Disorders
Beyond oncology, there is evidence suggesting that this compound may be beneficial in treating various disorders linked to pathological cell proliferation, such as psoriasis and arteriosclerosis. The ability to target misdirected cellular processes positions it as a versatile therapeutic candidate .
Synthesis and Derivative Studies
2.1. Synthetic Routes
Research has focused on the synthesis of derivatives of this compound to enhance its pharmacological properties. For instance, multi-step synthetic approaches have been developed to create analogs with improved bioactivity against specific targets like HIV integrase inhibitors. These studies highlight the importance of structural modifications in optimizing the compound's therapeutic potential .
2.2. Structure-Activity Relationship (SAR)
The SAR analysis of derivatives indicates that modifications at specific positions on the pyridopyrazine scaffold can significantly influence biological activity. For example, certain substitutions have been shown to enhance inhibitory effects on target enzymes, providing insights into how structural changes can lead to improved efficacy .
Comparative Analysis of Related Compounds
The following table summarizes key features and applications of this compound in comparison with related compounds:
Mechanism of Action
The mechanism of action of Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as signal transduction or protein degradation . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Methyl Pyrido[2,3-b]pyrazine-3-carboxylate
- Structure : Differs by a methyl ester group instead of ethyl and lacks the hydroxyl substituent at position 2.
- Synthesis : Derived from pyrido[2,3-b]pyrazine-3-carbaldehyde via esterification .
- Crystallography: Forms a monoclinic crystal system (space group P21/c) stabilized by C–H⋯O/N hydrogen bonds and π-π stacking (interaction distances: 3.637–3.699 Å) .
- Applications : Serves as a precursor for biologically active heterocycles due to its planar aromatic core .
2.1.2. Ethyl 3-Amino-6-(5-Bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d)
- Structure: Replaces the pyrido[2,3-b]pyrazine core with a thieno[2,3-b]pyridine system, incorporating a bromobenzofuran substituent.
- Synthesis : Prepared via nucleophilic substitution of chloroacetonitrile/ethyl chloroacetate with intermediate amines (yield: >70%) .
2.1.3. Ethyl 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (83)
- Structure : Features a pyrrolo[2,3-b]pyridine core with a chlorine substituent at position 4.
- Synthesis : Generated via lithiation of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine followed by trapping with ethyl chloroformate .
- Applications : Intermediate in neuroactive compound synthesis, highlighting the role of halogen substituents in modulating pharmacokinetics .
Comparative Analysis of Key Properties
Table 1 : Structural and Physicochemical Comparison
Table 2 : Biological and Synthetic Comparison
Key Differences and Implications
Ethyl vs. Methyl Esters: Ethyl esters generally exhibit higher lipophilicity, which may influence membrane permeability in biological systems compared to methyl derivatives .
Core Heterocycle: Pyrido[2,3-b]pyrazine derivatives (e.g., compounds 4–7) show stronger DNA-binding affinity due to planar aromaticity vs. nonplanar thieno[2,3-b]pyridines . Pyrrolo[2,3-b]pyridines (e.g., compound 83) are prioritized in neuroactive drug design for their resemblance to natural alkaloids .
Synthetic Accessibility :
- The target compound’s synthesis lacks detailed protocols in available literature, unlike methyl pyrido[2,3-b]pyrazine-3-carboxylate, which is well-characterized .
Biological Activity
Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate (C10H9N3O3) is an organic compound that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and findings from various studies.
Chemical Structure and Properties
This compound features a unique fused ring system comprising a pyridine and a pyrazine ring, with an ethyl ester group attached to the carboxylic acid. Its molecular weight is approximately 219.2 g/mol. The compound's structure is pivotal in determining its biological activity, as the arrangement of functional groups influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to modulate enzyme activity through binding interactions, potentially inhibiting or activating various biochemical pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens. In vitro tests demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 18 | 16 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Antiviral Activity
This compound has also shown promise in antiviral applications. Research indicates that it may inhibit viral replication through interference with viral enzymes or host cell pathways. For instance, studies on HIV-1 integrase inhibitors have explored compounds structurally related to this compound, suggesting potential mechanisms for antiviral action .
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro assays revealed that the compound can induce apoptosis in cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
These findings indicate that this compound may serve as a lead compound for further development in cancer therapy.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound in combination with traditional antibiotics. The results indicated enhanced efficacy against resistant strains of bacteria when used in synergy with existing antibiotics.
- HIV Replication Inhibition : Another study focused on the compound's ability to inhibit HIV replication in vitro. The results showed a dose-dependent reduction in viral load, suggesting that this compound could be developed into a therapeutic agent for HIV treatment.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate, and how can reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions or cyclization of intermediates. For example, pyrido[2,3-b]pyrazine derivatives are often prepared by refluxing precursors in ethanol with sodium acetate as a catalyst, followed by recrystallization in ethyl acetate (yields: 82–89%) . Reaction time is critical: prolonged heating (e.g., 3 hours vs. 30 minutes) may lead to cyclized products (e.g., diethyl thienopyridine dicarboxylate) .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer : X-ray crystallography is definitive for confirming molecular geometry. For instance, monoclinic crystals (space group P21/c) with unit cell parameters a = 9.5135 Å, b = 26.9042 Å, and c = 6.7837 Å were resolved using a Bruker SMART APEXII CCD diffractometer . Complementary techniques include NMR (for functional groups) and HRMS (for molecular weight validation).
Q. How can researchers screen the biological activity of this compound?
- Methodological Answer : Prioritize assays based on structural analogs. Pyrido[2,3-b]pyrazine derivatives have been evaluated for DNA electrochemical sensing, nonlinear optical (NLO) properties, and antimicrobial activity . For example, test antibacterial efficacy via broth microdilution (MIC values) or assess DNA interaction via cyclic voltammetry .
Advanced Research Questions
Q. How do π–π interactions and hydrogen bonding influence the crystal packing of this compound?
- Methodological Answer : Intermolecular C–H⋯O/N hydrogen bonds and π–π stacking stabilize the crystal lattice. For example, pyrazine and pyridine rings exhibit centroid-to-centroid distances of 3.6374–3.6994 Å, forming a 3D network. Use software like Mercury to visualize these interactions from CIF files .
Q. What strategies resolve contradictions in reaction outcomes, such as unexpected byproducts during synthesis?
- Methodological Answer : Optimize reaction parameters systematically. In one study, extending the reaction time from 30 minutes to 3 hours shifted the product from ethyl (3-cyano-5-ethoxycarbonyl-pyridylsulfanyl)acetate to diethyl thienopyridine dicarboxylate . Use TLC or HPLC to monitor progress and isolate intermediates.
Q. How can computational methods predict the compound’s NLO properties or DNA-binding affinity?
- Methodological Answer : Employ density functional theory (DFT) to calculate hyperpolarizability (β) for NLO potential or molecular docking (e.g., AutoDock Vina) to simulate DNA interaction. Compare results with experimental data from UV-Vis spectroscopy or electrochemical sensors .
Q. What are the challenges in scaling up synthesis while maintaining purity >97%?
- Methodological Answer : Recrystallization solvents (e.g., ethyl acetate) and catalytic sodium acetate are critical for purity. For scale-up, ensure controlled heating rates and inert atmospheres to prevent oxidation. Purity can be verified via HPLC (C18 column, acetonitrile/water gradient) .
Data Analysis and Optimization
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer : Standardize assay protocols (e.g., CLSI guidelines for antimicrobial tests) and validate compound stability under assay conditions. For example, discrepancies in MIC values may arise from solvent effects (DMSO vs. aqueous buffers) .
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
